

Molecular weight and formula of 4-Bromophenylacetonitrile.

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Compound of Interest

Compound Name: 4-Bromophenylacetonitrile

Cat. No.: B126402

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An In-depth Technical Guide to 4-Bromophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromophenylacetonitrile**, a key intermediate in the synthesis of various pharmaceuticals and organic materials. This document details its chemical and physical properties, provides experimental protocols for its synthesis and purification, and outlines methods for its analysis.

Core Properties of 4-Bromophenylacetonitrile

4-Bromophenylacetonitrile, also known as 4-bromobenzyl cyanide, is a crystalline solid at room temperature. Its chemical structure consists of a phenyl ring substituted with a bromine atom and an acetonitrile group.

Property	Value
Molecular Formula	C ₈ H ₆ BrN
Molecular Weight	196.04 g/mol [1]
CAS Number	16532-79-9
Appearance	White to off-white crystalline solid
Melting Point	47-49 °C
Boiling Point	116-118 °C at 3 mmHg
Density	1.49 g/cm ³
Solubility	Sparingly soluble in chloroform and ethyl acetate; slightly soluble in water.

Synthesis of 4-Bromophenylacetonitrile

A common and effective method for the synthesis of **4-Bromophenylacetonitrile** is through the nucleophilic substitution of 4-bromobenzyl bromide with a cyanide salt.

Experimental Protocol: Synthesis from 4-Bromobenzyl Bromide

This protocol is based on the reaction of 4-bromobenzyl bromide with potassium cyanide in a suitable solvent.[2]

Materials:

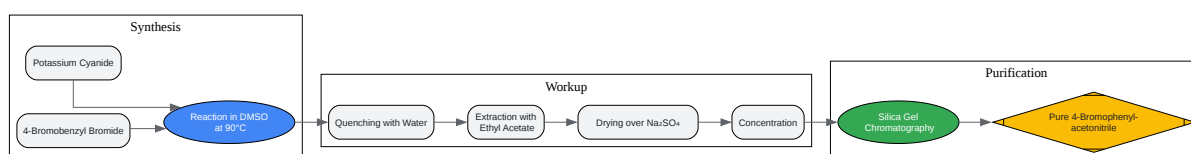
- 4-Bromobenzyl bromide
- Potassium cyanide (KCN)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Distilled water

- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane
- Chloroform

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium cyanide (0.3 g, 4.5 mmol) in 15 mL of DMSO.
- Heat the mixture to 90°C with stirring for 1 hour to ensure complete dissolution of the potassium cyanide.
- Slowly add 4-bromobenzyl bromide (1.0 g, 4.0 mmol) to the reaction mixture. The solution will typically turn dark red.
- Maintain the reaction at 90°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a 9:1 mixture of chloroform and hexane as the eluent.
- Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
- Pour the reaction mixture into 100 mL of distilled water and transfer it to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (4 x 10 mL).

- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
- The crude product can be purified by silica gel column chromatography using a 9:1 chloroform/hexane solvent system to yield **4-bromophenylacetonitrile** as a white solid.[3]



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*Synthesis and purification workflow for **4-Bromophenylacetonitrile**.*

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds like **4-Bromophenylacetonitrile**. The choice of solvent is critical for successful purification.

Experimental Protocol: Recrystallization

This is a general procedure that can be adapted for **4-Bromophenylacetonitrile**. A suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as ethanol or isopropanol.

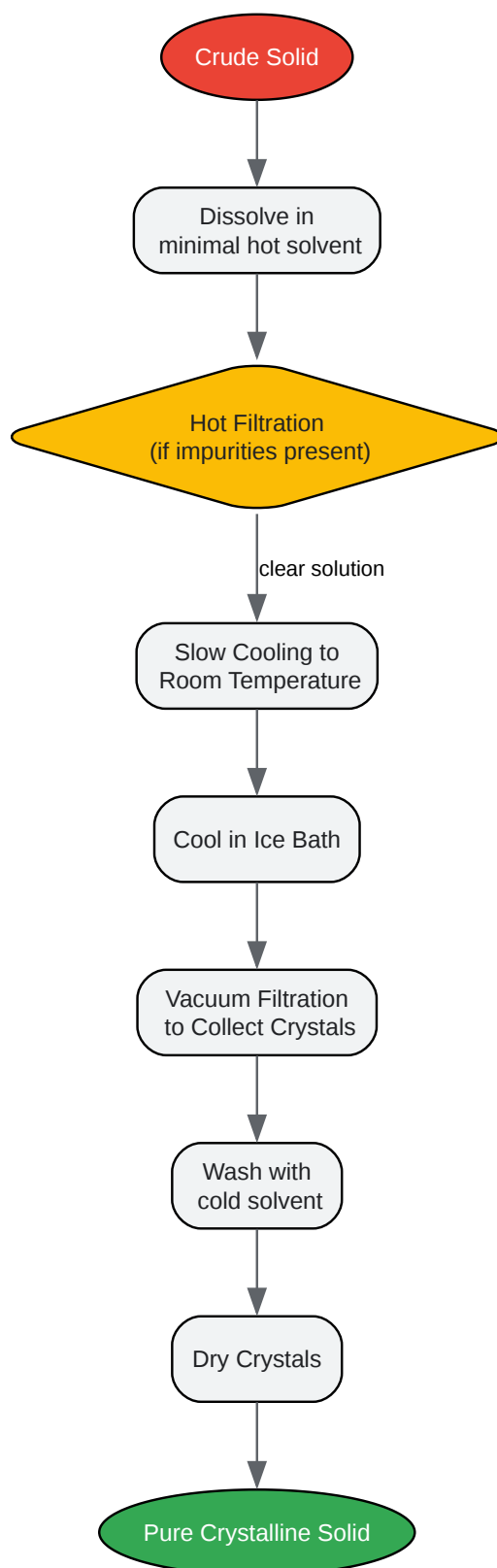
Materials:

- Crude **4-Bromophenylacetonitrile**
- Recrystallization solvent (e.g., ethanol, isopropanol)

- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter flask
- Filter paper
- Ice bath

Procedure:

- Place the crude **4-Bromophenylacetonitrile** in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent to the flask, just enough to cover the solid.
- Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid using an excess of solvent.
- If there are any insoluble impurities, perform a hot gravity filtration.
- Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
- Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal yield.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
- Dry the purified crystals under vacuum or in a desiccator.



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Logical steps for the purification of a solid by recrystallization.

Analytical Methods

The purity and identity of **4-Bromophenylacetonitrile** can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Typical GC-MS Parameters:

- Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable.
- Injector Temperature: 250 °C
- Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium with a constant flow rate.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
- Scan Range: A mass range of 40-400 amu is typically sufficient.

The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of **4-Bromophenylacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^{13}C NMR spectroscopy are invaluable for structural elucidation.

- ^1H NMR: The proton NMR spectrum of **4-Bromophenylacetonitrile** will show characteristic signals for the aromatic protons and the methylene ($-\text{CH}_2-$) protons. The aromatic protons will typically appear as two doublets in the range of 7.2-7.6 ppm. The methylene protons will appear as a singlet around 3.7 ppm.

- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The nitrile carbon will appear around 117 ppm, the methylene carbon around 22 ppm, and the aromatic carbons between 120 and 135 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Bromophenylacetonitrile** will exhibit a sharp, strong absorption band around 2250 cm^{-1} corresponding to the nitrile ($\text{C}\equiv\text{N}$) stretching vibration. Other characteristic peaks will be observed for the aromatic C-H and C-C bonds.

Safety and Handling

4-Bromophenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of **4-Bromophenylacetonitrile** for researchers and professionals in the field of drug development and organic synthesis. For more detailed information, consulting peer-reviewed literature and safety data sheets is recommended.

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References

- 1. Benzeneacetonitrile, 4-bromo- | $\text{C}_8\text{H}_6\text{BrN}$ | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromophenylacetonitrile | 16532-79-9 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]

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